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6-Chloro-4,5-dimethylpyridin-2-

amine

CAS No.: 1083168-75-5

Cat. No.: B3080413

Get Quote

Executive Summary
6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a trisubstituted pyridine

derivative serving as a critical intermediate in the synthesis of small-molecule therapeutics.[1]

Its structural uniqueness lies in the 4,5-dimethyl substitution pattern, which provides specific

steric bulk and electron-donating inductive effects that modulate the basicity of the pyridine

nitrogen and the lipophilicity of the overall scaffold.

This molecule is primarily utilized as a hinge-binding motif in the design of ATP-competitive

kinase inhibitors. The C2-amino group and the pyridine nitrogen form a donor-acceptor pair

essential for hydrogen bonding with the kinase hinge region, while the C6-chloro position

serves as a versatile handle for orthogonal functionalization via palladium-catalyzed cross-

coupling reactions.

Part 1: Structural Analysis & Physicochemical
Profile
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The 4,5-dimethyl substitution distinguishes this scaffold from the more common 6-chloro-2-

aminopyridine. The methyl groups exert a positive inductive effect (+I), slightly increasing the

electron density of the pyridine ring compared to the unsubstituted analog.

Table 1: Physicochemical Properties
Property Data / Value Notes

CAS Number 1083168-75-5 Verified Identity

IUPAC Name
6-Chloro-4,5-dimethylpyridin-2-

amine

Molecular Formula C₇H₉ClN₂

Molecular Weight 156.61 g/mol

Physical State Solid
Crystalline powder (Predicted

based on analogs)

Solubility DMSO, Methanol, DCM Low solubility in water

pKa (Predicted) ~5.8 - 6.2
Pyridine nitrogen (Conjugate

acid)

LogP (Predicted) 1.8 - 2.1 Moderate lipophilicity

H-Bond Donors 1 (–NH₂) 2 Hydrogens available

H-Bond Acceptors 2 Pyridine N and Amino N

Electronic & Steric Considerations
Basicity: The electron-donating methyl groups at C4 and C5 increase the pKa of the pyridine

nitrogen relative to 2-amino-6-chloropyridine, potentially strengthening H-bond acceptance in

the kinase hinge region.

Steric Clash: The C5-methyl group introduces steric bulk adjacent to the C6-chloro position.

This can influence the rate of catalytic cycles (e.g., oxidative addition) at the C6 position

during cross-coupling reactions, often requiring specialized phosphine ligands to overcome

steric hindrance.
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Part 2: Synthetic Routes
The most robust synthetic pathway for high-purity generation of 6-Chloro-4,5-dimethylpyridin-
2-amine avoids direct chlorination of the aminopyridine, which often suffers from poor

regioselectivity. Instead, the Nucleophilic Aromatic Substitution (SₙAr) of a 2,6-dichloropyridine

precursor is the industry standard.

Primary Pathway: Selective Amination
This route utilizes 2,6-dichloro-4,5-dimethylpyridine as the starting material. The reaction

exploits the electronic difference between the two chlorine atoms if one is more activated, or

relies on statistical substitution followed by chromatographic separation.

Reaction Scheme (DOT Visualization)
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Caption: Synthesis via SₙAr displacement of 2,6-dichloro-4,5-dimethylpyridine.

Experimental Protocol: SₙAr Synthesis
Objective: Selective mono-amination of 2,6-dichloro-4,5-dimethylpyridine.

Preparation: Charge a high-pressure steel autoclave with 2,6-dichloro-4,5-dimethylpyridine

(1.0 eq) and 2-propanol (solvent).

Reagent Addition: Add aqueous ammonia (28-30%, 5.0 eq) or anhydrous ammonia gas.

Reaction: Seal the autoclave and heat to 130–140°C for 12–18 hours.

Note: The high temperature is required due to the electron-donating methyl groups

deactivating the ring toward nucleophilic attack.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3080413/docs?utm_src=pdf-body#comprehensive-technical-guide-6-chloro-4-5-dimethylpyridin-2-amine
https://www.benchchem.com/product/b3080413/docs?utm_src=pdf-body#comprehensive-technical-guide-6-chloro-4-5-dimethylpyridin-2-amine
https://www.benchchem.com/product/b3080413/docs?utm_src=pdf-body-img#comprehensive-technical-guide-6-chloro-4-5-dimethylpyridin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080413?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

Purification: Dilute with ethyl acetate and wash with water. The crude residue is purified via

silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to separate the

mono-amino product from unreacted starting material and diamino byproducts.

Part 3: Chemical Reactivity & Functionalization[3]
This scaffold offers three distinct vectors for chemical modification, making it a "privileged

structure" in medicinal chemistry.

C6-Position: Palladium-Catalyzed Cross-Coupling
The C6-chlorine is an excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig

couplings. This allows the extension of the molecule into the "solvent front" or "hydrophobic

back-pocket" of a protein target.

Challenge: The C5-methyl group creates steric hindrance.

Solution: Use active catalyst systems like Pd₂(dba)₃ / XPhos or Pd(dppf)Cl₂ which are

tolerant of sterically crowded substrates.

C2-Amino Group: Amide/Urea Formation
The exocyclic amine is nucleophilic and can be acylated to form amides or reacted with

isocyanates to form ureas. This is often the "linker" point in drug design.

C3-Position: Electrophilic Aromatic Substitution (SₙAr)
The C3 position is the only remaining aromatic proton. It is electron-rich (ortho to amino, para

to methyl) and highly susceptible to halogenation (iodination/bromination), enabling further

functionalization.

Reactivity Map (DOT Visualization)
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Caption: Divergent functionalization pathways for the scaffold.

Part 4: Applications in Drug Discovery
Kinase Inhibitor Design
The 2-aminopyridine motif is a classic adenine mimetic. In the ATP-binding pocket of kinases:

The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH

of the hinge region.

The Exocyclic Amine (C2-NH₂) acts as a Hydrogen Bond Donor (HBD) for the backbone

Carbonyl of the hinge region.

The 4,5-dimethyl groups provide hydrophobic interactions with the "gatekeeper" residue or the

roof of the ATP pocket, potentially improving selectivity against kinases with smaller pockets.

Target Examples:

c-Met Inhibitors: Pyridine scaffolds are frequently used to target the c-Met receptor tyrosine

kinase.

ALK/ROS1: The scaffold serves as a core for next-generation ALK inhibitors, where the C6-

substitution patterns determine potency against resistance mutations.

Part 5: Experimental Protocols
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Protocol A: Suzuki Coupling at C6 (General Procedure)
Context: Attaching an aryl group to the C6 position.

Reagents: Combine 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 eq), Aryl Boronic Acid (1.2

eq), and Potassium Carbonate (2.0 eq) in a reaction vial.

Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

Reaction: Seal and heat to 90°C for 4–6 hours.

Validation: Monitor by LC-MS for the consumption of the chloride (M+H = 157) and formation

of the coupled product.

Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination at C6
Context: Introducing a secondary amine at C6.

Reagents: Combine scaffold (1.0 eq), Amine (1.2 eq), and Sodium tert-butoxide (1.5 eq) in

dry Toluene.

Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

Note: XPhos is critical here to overcome the steric hindrance of the C5-methyl group.

Reaction: Heat at 100°C under Argon for 12 hours.

Part 6: Safety & Handling
Hazards: Like most aminopyridines, this compound is likely toxic if swallowed and effectively

an irritant to eyes and skin.

GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine

group can oxidize over time if exposed to air/light.[2]

Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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